molecular formula C19H28N2O4S B4719541 TETRAHYDRO-2-FURANYL{4-[(2,3,5,6-TETRAMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

TETRAHYDRO-2-FURANYL{4-[(2,3,5,6-TETRAMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B4719541
M. Wt: 380.5 g/mol
InChI Key: JTVDUVCBVHPHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TETRAHYDRO-2-FURANYL{4-[(2,3,5,6-TETRAMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a piperazine moiety, and a tetramethylphenylsulfonyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Properties

IUPAC Name

oxolan-2-yl-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-13-12-14(2)16(4)18(15(13)3)26(23,24)21-9-7-20(8-10-21)19(22)17-6-5-11-25-17/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVDUVCBVHPHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TETRAHYDRO-2-FURANYL{4-[(2,3,5,6-TETRAMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the piperazine moiety, and the attachment of the tetramethylphenylsulfonyl group. Common reagents used in these reactions include tetrahydrofuran, piperazine, and tetramethylphenylsulfonyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

TETRAHYDRO-2-FURANYL{4-[(2,3,5,6-TETRAMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

TETRAHYDRO-2-FURANYL{4-[(2,3,5,6-TETRAMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TETRAHYDRO-2-FURANYL{4-[(2,3,5,6-TETRAMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3,5,6-Tetramethylphenyl)sulfonyl]alanine
  • N-[(2,3,5,6-Tetramethylphenyl)sulfonyl]phenylalanine
  • (2S)-2-([(2,3,5,6-Tetramethylphenyl)sulfonyl]amino)propanoic acid

Uniqueness

TETRAHYDRO-2-FURANYL{4-[(2,3,5,6-TETRAMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its combination of a tetrahydrofuran ring, a piperazine moiety, and a tetramethylphenylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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TETRAHYDRO-2-FURANYL{4-[(2,3,5,6-TETRAMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
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TETRAHYDRO-2-FURANYL{4-[(2,3,5,6-TETRAMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

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